molecular formula C25H21NO2S2 B2682306 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine CAS No. 343372-77-0

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine

Cat. No.: B2682306
CAS No.: 343372-77-0
M. Wt: 431.57
InChI Key: YQFZSYQDGNYEJJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-2-(4-methylphenyl)sulfanyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2S2/c1-18-13-15-21(16-14-18)29-25-24(30(27,28)22-11-7-4-8-12-22)19(2)17-23(26-25)20-9-5-3-6-10-20/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZSYQDGNYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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